

Accuracy and precision of Trimethoprim 3-oxide quantification methods

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Compound of Interest

Compound Name: Trimethoprim 3-oxide

Cat. No.: B3050648

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A comparative guide to the accuracy and precision of analytical methods for the quantification of **Trimethoprim 3-oxide** is essential for researchers, scientists, and drug development professionals. This document provides an objective comparison of the performance of a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method, supported by experimental data.

The metabolism of Trimethoprim in the liver leads to several metabolites, including 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α -hydroxy derivatives.^[1] Accurate quantification of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies.^[1]

Comparison of Quantification Methods

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the simultaneous quantification of Trimethoprim and its metabolites, including **Trimethoprim 3-oxide**, in biological matrices like human plasma.^{[1][2][3]}

Table 1: Quantitative Performance of UPLC-MS/MS Method for Trimethoprim 3-oxide

Parameter	Performance Data
Analytical Method	UPLC-MS/MS
Matrix	Human Plasma
Linear Range	1.6 nM to 200 nM[3]
Accuracy (%RE)	
Low QC (5 nM)	2.2%[3]
Medium QC (20 nM)	0.8%[3]
High QC (150 nM)	-1.1%[3]
Precision (%CV)	
Low QC (5 nM)	Data not explicitly provided, but inferred to be low from accuracy data.
Medium QC (20 nM)	Data not explicitly provided, but inferred to be low from accuracy data.
High QC (150 nM)	Data not explicitly provided, but inferred to be low from accuracy data.
Limit of Quantification (LOQ)	1.6 nM (as LLOQ)[3]
Limit of Detection (LOD)	Data not explicitly provided.
Recovery	Data not explicitly provided.

QC: Quality Control; %RE: Percent Relative Error; %CV: Percent Coefficient of Variation; LLOQ: Lower Limit of Quantification.

Experimental Protocols

A detailed methodology for the quantification of **Trimethoprim 3-oxide** using UPLC-MS/MS has been validated and published.[3]

Sample Preparation

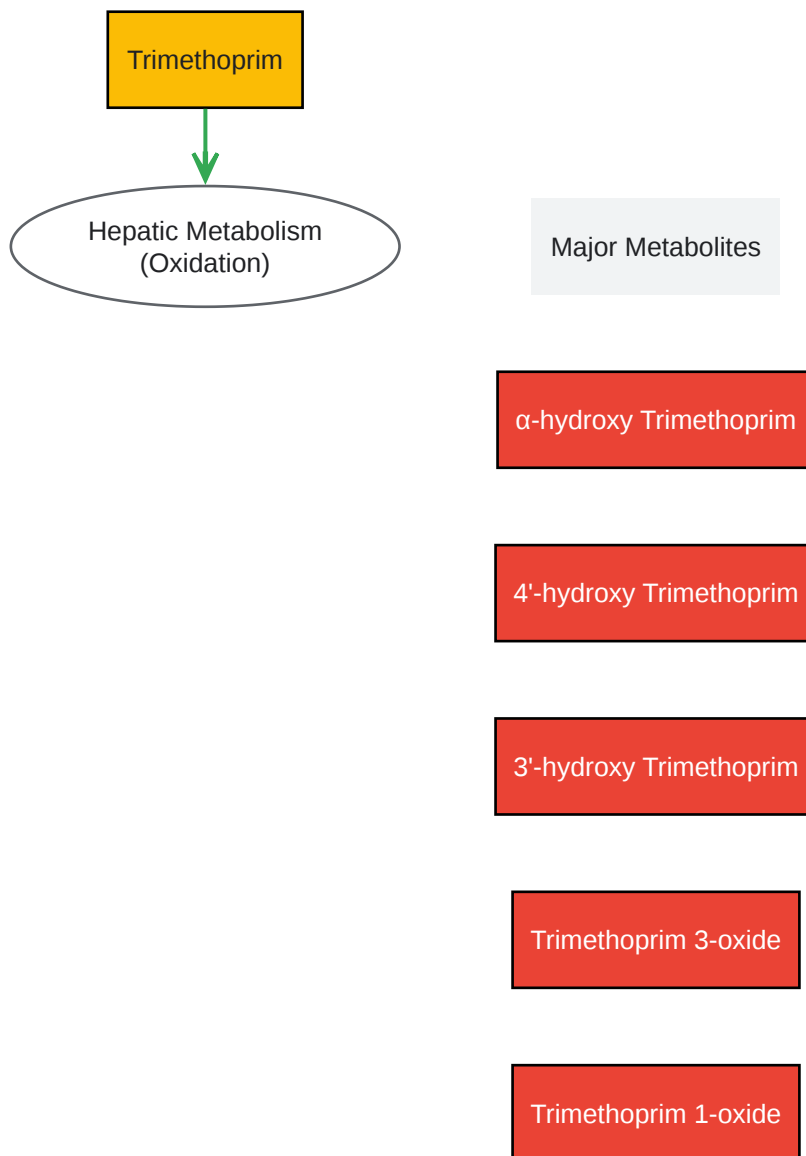
- To 91µL of drug-free human plasma in a phospholipid removal plate, add 9µL of spiking solutions (in 1:3 methanol:water) or 9µL of 1:3 methanol:water for blank samples.[3]
- Add 300 µL of acetonitrile containing an internal standard to each well.
- Mix on a plate shaker for 2 minutes.
- Apply vacuum at 15 in. Hg for 4 minutes.
- Collect the filtrate in a 96-well collection plate.
- Evaporate the filtrate to dryness under nitrogen gas at 30°C for 10 minutes.
- Reconstitute the dried residue with 100 µL of 1:1 methanol:water.
- Seal the plate and centrifuge at 3220 x g for 2 minutes before placing it in the autosampler.

UPLC-MS/MS Analysis

- Chromatographic System: Waters ACQUITY UPLC system.[2]
- Column: Biphenyl column.[3]
- Mobile Phase: A gradient of two mobile phases, with compositions not detailed in the provided search results.
- Flow Rate: Not detailed in the provided search results.
- Injection Volume: Not detailed in the provided search results.
- Mass Spectrometer: Waters Xevo-TQ-XS tandem mass spectrometer.[3]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]
- Detection: Multiple Reaction Monitoring (MRM).[2]
- Run Time: Chromatographic separation is achieved in less than 8 minutes.[3]

Visualizations

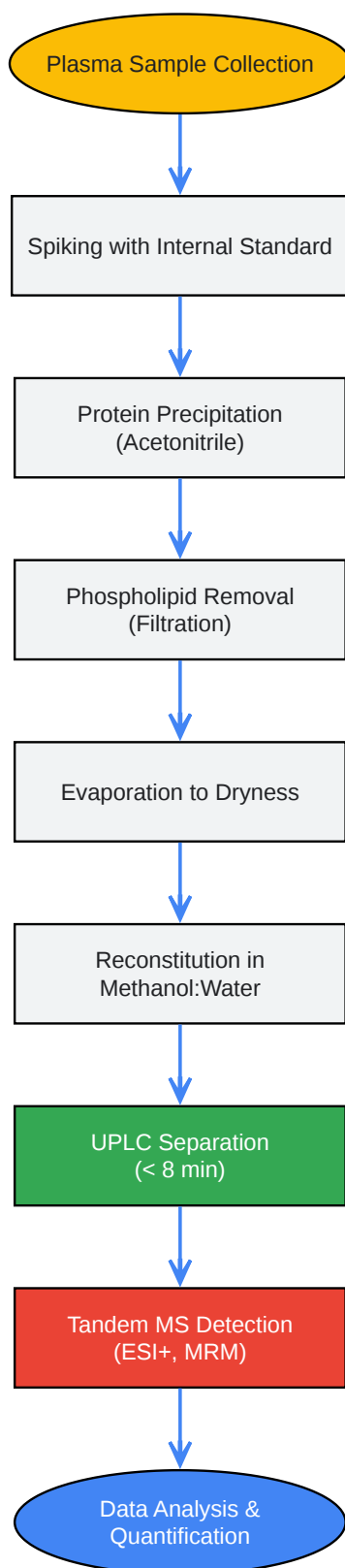
Metabolic Pathway of Trimethoprim



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Caption: Metabolic pathway of Trimethoprim in the liver.

Experimental Workflow for Trimethoprim 3-oxide Quantification



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Caption: UPLC-MS/MS experimental workflow.

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- To cite this document: BenchChem. [Accuracy and precision of Trimethoprim 3-oxide quantification methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050648#accuracy-and-precision-of-trimethoprim-3-oxide-quantification-methods]

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